Pyridine-triphenylborane

Overview

Description

Pyridine-triphenylborane is an organic compound with the chemical formula C23H20BN. It is a white to light yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is widely used in organic synthesis as a catalyst and ligand, facilitating various chemical reactions such as coupling, hydrogenation, and cyclization .

Preparation Methods

Pyridine-triphenylborane can be synthesized through two primary methods:

Reaction of Triphenylborane with Pyridine: This method involves heating triphenylborane with pyridine under an inert atmosphere of nitrogen or argon.

Reaction of Pyridine with Triphenylborane Sulfonyl Fluoride: In this method, pyridine reacts with triphenylborane sulfonyl fluoride under nitrogen protection to yield the desired product.

Industrial production methods typically involve large-scale synthesis using these routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Pyridine-triphenylborane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids and other boron-containing compounds.

Reduction: The compound can be reduced to form borohydrides.

Substitution: It participates in substitution reactions where the pyridine or phenyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Major products formed from these reactions include boronic acids, borohydrides, and substituted boranes .

Scientific Research Applications

Pyridine-triphenylborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-triphenylborane involves its role as a Lewis acid. It forms Lewis acid-base adducts with various substrates, facilitating nucleophilic attacks and other chemical transformations . The molecular targets and pathways involved include the activation of nitrone via Lewis acid-base interactions, which enhances the reactivity of the compound in various catalytic processes .

Comparison with Similar Compounds

Pyridine-triphenylborane can be compared with other similar compounds such as:

Triphenylborane: A simpler compound that also acts as a Lewis acid but lacks the pyridine moiety, making it less versatile in certain reactions.

Tralopyril: Another antifouling agent with different chemical properties and applications.

The uniqueness of this compound lies in its combination of the triphenylborane and pyridine moieties, which enhances its reactivity and versatility in various chemical and industrial applications .

Biological Activity

Pyridine-triphenylborane (PTPB) is a compound that has garnered attention for its potential biological activities, particularly in the context of antifouling applications and its effects on marine organisms. This article provides a comprehensive overview of the biological activity associated with PTPB, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

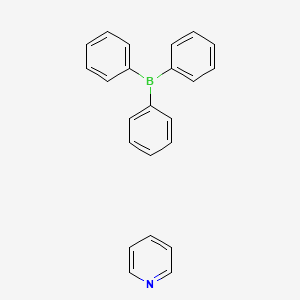

This compound is a complex formed by the reaction of pyridine with triphenylborane. This compound has been studied for its applications in various fields, including catalysis and as an antifouling agent in marine environments. Its structure can be represented as follows:

Antifouling Properties

PTPB has been investigated for its antifouling properties, particularly as a replacement for traditional organotin compounds that are now restricted due to environmental concerns. Studies have shown that PTPB exhibits significant toxicity towards various marine organisms, which is crucial for its efficacy as an antifouling agent.

Table 1: Toxicity of this compound to Marine Organisms

The low LC50 values indicate high toxicity, which suggests that PTPB can effectively prevent biofouling by inhibiting the growth of marine microorganisms.

Ecotoxicological Studies

Research has highlighted the ecotoxicological impacts of PTPB and its degradation products. A study found that the degradation products of PTPB were also toxic to marine life, raising concerns about long-term environmental effects. The degradation pathway involves hydrolysis and oxidation, leading to various by-products that may be harmful.

Study 1: Toxicity Assessment

In a study assessing the toxicity of PTPB on Daphnia magna, it was observed that exposure to sub-lethal concentrations resulted in significant behavioral changes and reproductive impairment. The study concluded that while PTPB is effective as an antifouling agent, its ecological impact must be carefully considered.

Study 2: Inhibition Mechanisms

Another research focused on the mechanisms by which PTPB exerts its antifouling effects. It was found that PTPB disrupts cellular functions in marine bacteria by interfering with membrane integrity and metabolic processes, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how PTPB interacts at the molecular level with various biological targets. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes or receptors involved in microbial growth.

Table 2: Molecular Docking Results for this compound

The negative binding affinities indicate strong interactions between PTPB and its targets, suggesting potential for therapeutic applications beyond antifouling.

Properties

IUPAC Name |

pyridine;triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSXSXUHWBSPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448581 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-66-4 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.